molecular formula C15H16N2O3S B12216064 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea CAS No. 51327-36-7

1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea

Cat. No.: B12216064
CAS No.: 51327-36-7
M. Wt: 304.4 g/mol
InChI Key: VBLCZOCTWIZHAL-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea is an organic compound characterized by the presence of a urea group substituted with p-tolyl and p-tolylsulfonyl groups

Preparation Methods

The synthesis of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea typically involves the reaction of p-tolyl isocyanate with p-tolylsulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography techniques .

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzyme activity or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

51327-36-7

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H16N2O3S/c1-11-3-7-13(8-4-11)16-15(18)17-21(19,20)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)

InChI Key

VBLCZOCTWIZHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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